Ethyl 2-(phenylamino)nicotinate
Overview
Description
Ethyl 2-(phenylamino)nicotinate is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. This compound belongs to the class of nicotinic acid derivatives and has been found to possess various biological activities.
Scientific Research Applications
Attraction of Thrips in Agriculture
Ethyl nicotinate has been identified as a potent attractant for Thrips obscuratus, a common pest in peaches and apricots. This finding is significant for agricultural pest management, as ethyl nicotinate proved more attractive than ripe fruit and was effective for at least two weeks, offering a potential method for pest control in fruit orchards (Penman et al., 1982).
Chemical Process Intensification
A study focused on the selective partial and full hydrogenation of ethyl nicotinate using a trickle bed reactor, demonstrating a high throughput in a laboratory-scale flow chemistry platform. This research presents significant implications for industrial chemistry, particularly in the efficient production of ethyl nicotinate derivatives (Ouchi et al., 2014).
Retinoprotective Effects
Ethyl nicotinate derivatives have shown potential retinoprotective effects. In a study, a derivative demonstrated significant protection against ischemic injuries in rat retinas and improved retinal microcirculation. This suggests its potential use in treating retinal diseases (Peresypkina et al., 2020).
Interaction with Human Serum Albumin
Research into nicotinate esters, including ethyl nicotinate, revealed their binding and hydrolysis characteristics when interacting with human serum albumin. This study provides insights into the pharmacokinetics and dynamics of these compounds in the human body (Steiner et al., 1992).
Industrial Production and Green Chemistry
A review on ecological methods to produce nicotinic acid, the core structure of ethyl nicotinate, focused on potential industrial applications. This is important for green chemistry, as current production methods have significant environmental impacts (Lisicki et al., 2022).
Antibacterial Activity
Studies on derivatives of ethyl nicotinate have shown antibacterial activity against various bacteria, indicating their potential in developing new antibacterial agents (Bheemanapalli et al., 2008).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-anilinopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)12-9-6-10-15-13(12)16-11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKGMJRAYIKWAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557589 | |
Record name | Ethyl 2-anilinopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(phenylamino)nicotinate | |
CAS RN |
115891-18-4 | |
Record name | Ethyl 2-anilinopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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